molecular formula C7H11NO3 B564229 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) CAS No. 19713-63-4

1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI)

Cat. No.: B564229
CAS No.: 19713-63-4
M. Wt: 157.169
InChI Key: MDUAYXWMXREVDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-2-oxobutanoic acid with ammonia or an amine, followed by oxidation to introduce the oxide group at the 1-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI) stands out due to its combination of a pyrroline ring, carboxylic acid group, dimethyl substitution, and oxide group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

19713-63-4

Molecular Formula

C7H11NO3

Molecular Weight

157.169

IUPAC Name

4,4-dimethyl-1-oxido-2,3-dihydropyrrol-1-ium-2-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-7(2)3-5(6(9)10)8(11)4-7/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

MDUAYXWMXREVDN-UHFFFAOYSA-N

SMILES

CC1(CC([N+](=C1)[O-])C(=O)O)C

Synonyms

1-Pyrroline-2-carboxylicacid,4,4-dimethyl-,1-oxide(8CI)

Origin of Product

United States

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